molecular formula C25H22N4O4S B11562375 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11562375
M. Wt: 474.5 g/mol
InChI Key: MQILTZOWNMNFIM-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One efficient method involves the use of N-substituted-N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through a base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and reducing costs. The use of green chemistry principles, such as the condensation of 2-aminobenzenethiol with carbon dioxide (CO2) as a raw material, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The benzothiazole ring system plays a crucial role in its biological activity, allowing it to interact with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
  • 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and nitrobenzamide moieties contribute to its versatility in various applications .

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C25H22N4O4S/c1-16-2-8-21-23(14-16)34-25(27-21)17-3-5-18(6-4-17)26-24(30)20-15-19(29(31)32)7-9-22(20)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30)

InChI Key

MQILTZOWNMNFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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